molecular formula C25H25N3O2S B12154761 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B12154761
M. Wt: 431.6 g/mol
InChI Key: GFJNGDVCARWAOH-UHFFFAOYSA-N
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Description

2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a 4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl group. The imidazo[1,2-a]pyridine scaffold is widely recognized in medicinal chemistry for its diverse biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS)-targeting properties .

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C25H25N3O2S/c29-31(30,28-16-13-21(14-17-28)18-20-6-2-1-3-7-20)23-11-9-22(10-12-23)24-19-27-15-5-4-8-25(27)26-24/h1-12,15,19,21H,13-14,16-18H2

InChI Key

GFJNGDVCARWAOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CN5C=CC=CC5=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Sulfonylation: The phenyl ring is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine group is attached to the sulfonylated phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Electrophilic Chlorination

The imidazo[1,2-a]pyridine scaffold undergoes regioselective chlorination at the 3-position using chloramine-T under solvent-free conditions. This reaction is efficient and environmentally benign, achieving yields up to 95% (Table 1) .

SubstrateConditionsProductYield (%)
8-Methyl-2-phenylimidazo[1,2-a]pyridineChloramine-T (1.4 equiv), solvent-free, 30°C3-Chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine95

Key observations:

  • Electron-withdrawing groups (e.g., −CN, −Br) on the pyridine ring tolerate the reaction .

  • The reaction proceeds via electrophilic substitution, with chloramine-T acting as a chlorine source .

Lewis Acid-Mediated C–N Bond Formation

Boron trichloride (BCl₃) facilitates nucleophilic substitution at the C3 position of the imidazo[1,2-a]pyridine core. Piperidine and other amines react efficiently under mild conditions (Table 2) .

EntryBCl₃ (equiv)Amine (equiv)Temp (°C)Yield (%)
11.4Piperidine (3)080
21.4Morpholine (3)072

Mechanistic insights:

  • BCl₃ activates the substrate by forming a Lewis acid-base complex, enhancing electrophilicity at C3 .

  • Increasing the equivalents of BCl₃ and amine improves yields due to better activation and nucleophile availability .

Functionalization via Sulfonamide Reactivity

The sulfonamide group enables further derivatization:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide can hydrolyze to form sulfonic acid derivatives.

  • Nucleophilic Substitution : The electron-deficient phenyl ring adjacent to the sulfonyl group may undergo reactions with nucleophiles (e.g., Grignard reagents), though explicit data for this compound is limited.

Thermal and Stability Analysis

Thermogravimetric analysis (TGA) reveals moderate thermal stability, with decomposition onset near 200°C . The sulfonamide group contributes to stability under ambient conditions but may degrade under prolonged heating or strong acidic/basic environments.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C25H25N3O2S and a molecular weight of approximately 425.55 g/mol. Its structural features include a benzylpiperidine moiety linked to a sulfonyl group and an imidazo[1,2-a]pyridine core, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy .

Antibacterial Properties

Research has demonstrated that compounds containing sulfonamide groups can exhibit antibacterial activity. The presence of the piperidine moiety enhances this effect by improving the binding affinity to bacterial enzymes. In vitro studies have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Central Nervous System Disorders

The benzylpiperidin moiety is known for its neuroactive properties. Compounds similar to 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine have been investigated for their effects on cognitive functions and neurodegenerative diseases such as Alzheimer’s disease. These compounds may act as inhibitors of enzymes involved in neurotransmitter degradation, thus enhancing cognitive function .

Case Study 1: Anticancer Screening

A series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for anticancer activity. The results indicated that certain compounds exhibited IC50 values below 10 µM against various cancer cell lines, demonstrating significant potential as therapeutic agents in oncology.

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of sulfonamide derivatives, 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine was found to be particularly effective against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Summary of Applications

Application AreaActivity TypeExample Findings
AnticancerCytotoxicityIC50 < 10 µM against breast and colon cancer cells
AntibacterialInhibition of bacterial growthEffective against Salmonella typhi and Bacillus subtilis
CNS DisordersNeuroprotective effectsPotential as an acetylcholinesterase inhibitor

Mechanism of Action

The mechanism of action of 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.

Biological Activity

The compound 2-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of 2-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine can be represented as follows:

C26H26N4O2S\text{C}_{26}\text{H}_{26}\text{N}_{4}\text{O}_{2}\text{S}

This structure features an imidazo[1,2-a]pyridine core linked to a benzylpiperidine moiety through a sulfonyl group, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit acetylcholinesterase (AChE) inhibition properties, which are beneficial in treating Alzheimer's disease. The sulfonamide group may enhance binding affinity to the active site of AChE, leading to increased inhibition compared to related compounds.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AChE InhibitionCompetitive inhibition at the active site
Antioxidant ActivityScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of cytokine production

Efficacy in Assays

In vitro assays have demonstrated that 2-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine exhibits significant biological activities:

  • AChE Inhibition : The compound has shown promising results as an AChE inhibitor with IC50 values comparable to established drugs like donepezil. This suggests potential utility in Alzheimer's disease management.
  • Antioxidant Properties : The compound's ability to scavenge free radicals was assessed using various assays (e.g., DPPH and ABTS methods), indicating moderate to high antioxidant capacity.
  • Cytotoxicity Against Cancer Cells : Studies involving various cancer cell lines (e.g., glioblastoma) revealed that the compound induces apoptosis at nanomolar concentrations, suggesting it may serve as a lead compound for anticancer drug development.

Case Studies

Several studies have explored the biological activity of compounds related to 2-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine:

  • Study on Neuroprotection : A study demonstrated that derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell lines, highlighting their potential in neurodegenerative disease therapy.
  • Cancer Research : Another study reported that modifications to the imidazo[1,2-a]pyridine core enhanced cytotoxicity against breast cancer cells, suggesting structural optimization could yield more potent analogs.

Comparison with Similar Compounds

a) 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives

  • Structure : Methylsulfonyl group at the 4-position of the phenyl ring.
  • Activity : Demonstrated COX-2 inhibitory activity (IC50 = 0.07 µM for morpholine-substituted analogs) .
  • Key Finding : Smaller substituents (e.g., methylsulfonyl) provide moderate activity, while bulkier groups like morpholine improve selectivity (selectivity index = 217.1) .
  • Comparison : The benzylpiperidine sulfonyl group in the target compound may offer enhanced binding affinity due to increased hydrophobicity and steric interactions.

b) 2-(4-(1H-1,2,3-Triazole-1-yl)phenyl)imidazo[1,2-a]pyridine (Compound 1, )

  • Structure : Triazole-substituted phenyl group at the 2-position.
  • Activity : Used as a radioactive iodine-labeled imaging agent for Alzheimer’s disease .
  • Key Finding : Heterocyclic substituents (e.g., triazole) improve CNS penetration and target engagement.
  • Comparison : The benzylpiperidine group in the target compound may similarly enhance CNS bioavailability but with distinct receptor interactions.

Substituent Positional Effects on the Imidazo[1,2-a]pyridine Core

a) 3-(4-Substituted Benzyl)imidazo[1,2-a]pyridine Derivatives (–6)

  • Structure : Substitutions at the 3-position with benzyl groups.
  • Activity : Anticancer activity against HeLa, MDA-MB-231, and ACHN cell lines (IC50 values < 10 µM for some derivatives) .
  • Key Finding : Substituents at the 3-position significantly influence cytotoxicity, with disubstituted benzyl groups showing optimal activity.
  • Comparison : The 2-position substitution in the target compound may shift the pharmacological profile toward anti-inflammatory or CNS targets rather than direct anticancer effects.

b) 2h: 2-(Biphenyl-4-yl)imidazo[1,2-a]pyridine ()

  • Structure : Biphenyl group at the 2-position.
  • Activity : Potent AChE inhibition (IC50 = 79 µM) due to hydrophobic interactions with the enzyme’s active site .
  • Key Finding : Biphenyl moieties enhance AChE inhibition compared to simpler phenyl groups.
  • Comparison : The benzylpiperidine sulfonyl group in the target compound may similarly engage hydrophobic pockets but in different therapeutic contexts.

Piperidine/Piperazine-Linked Derivatives

a) IP-3: 2-(4-Fluorophenyl)-6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine ()

  • Structure : Piperazine-linked methyl group at the 3-position.
  • Key Finding : Piperazine groups improve solubility and receptor binding.
  • Comparison : The target compound’s benzylpiperidine sulfonyl group may offer similar pharmacokinetic advantages but with a different substitution pattern.

b) 7e, 7h, 7i: Piperazine-Linked Anticancer Derivatives ()

  • Structure : Fluorine-containing piperazine groups at the 6-position.
  • Activity : Cytotoxic against HepG2, HeLa, and MDA-MB-231 cell lines .
  • Key Finding : Fluorine atoms enhance metabolic stability and membrane permeability.
  • Comparison : The lack of fluorine in the target compound may limit its anticancer utility but could favor anti-inflammatory or CNS applications.

Q & A

Q. What are the common synthetic routes for synthesizing imidazo[1,2-a]pyridine derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, the pyrimidine ring can be formed via refluxing 2-aminoimidazoles with aldehydes or ketones in the presence of phosphorus oxychloride (POCl₃) and DMF, followed by functionalization steps such as sulfonation or benzylation . A key intermediate, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, is synthesized by reacting the parent compound with POCl₃/DMF in chloroform under reflux, followed by selective reduction of Schiff bases using sodium borohydride (NaBH₄) .

Q. How are imidazo[1,2-a]pyridine derivatives characterized analytically?

Analytical characterization often employs high-performance liquid chromatography (HPLC) with buffered mobile phases. For instance, sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) or ammonium acetate buffer (pH 6.5) mixed with methanol is used to assess purity and quantify impurities . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation, particularly for verifying sulfonyl and benzylpiperidine substituents .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

These compounds exhibit diverse bioactivities, including anxiolytic, cardiovascular, and neuroleptic properties. For example, derivatives with sulfonylphenyl groups have been explored as fluorescent probes for receptor visualization, while others show potential as phosphodiesterase inhibitors . The benzylpiperidine moiety may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing sulfonyl groups into imidazo[1,2-a]pyridine derivatives?

Sulfonation reactions require precise control of temperature and stoichiometry. For example, sulfonyl chloride intermediates are generated using chlorosulfonic acid under anhydrous conditions at 0–10°C. Subsequent coupling with 4-benzylpiperidine is performed in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Solvent polarity and catalyst selection (e.g., DMAP) significantly impact yield and regioselectivity . Kinetic studies using in-situ FTIR or HPLC can monitor reaction progress and optimize time-to-completion .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in activity profiles may arise from differences in stereochemistry, solubility, or assay conditions. For example, fluorinated analogs may show variable binding affinities due to electron-withdrawing effects on the sulfonyl group. Systematic structure-activity relationship (SAR) studies, coupled with molecular docking simulations, can clarify these inconsistencies . Additionally, standardized assay protocols (e.g., buffer pH, cell lines) are critical for cross-study comparisons .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

Split-plot factorial designs are effective for SAR studies. Variables include:

  • Core modifications : Varying substituents on the imidazo[1,2-a]pyridine ring (e.g., halogens, methyl groups).
  • Side-chain optimization : Adjusting the benzylpiperidine sulfonyl group’s position and linker length.
Variable Levels Tested Response Measured
Sulfonyl positionPara, metaIC₅₀ (enzyme inhibition)
Piperidine substitutionBenzyl, 4-fluorobenzylLogP (lipophilicity)
Solvent systemDCM, THF, acetonitrileReaction yield (%)

Controlled reduction of imine intermediates (e.g., NaBH₄ vs. catalytic hydrogenation) can also influence stereochemical outcomes .

Q. How can researchers address challenges in stereochemical control during synthesis?

Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating enantiomers. For example, sodium borohydride reduction of Schiff bases may produce racemic mixtures, requiring subsequent separation using columns packed with cellulose tris(3,5-dimethylphenylcarbamate) . Alternatively, asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce stereoselectivity during key bond-forming steps .

Q. Table 1. Example Reaction Conditions for Sulfonation

Step Reagents/Conditions Yield Reference
Sulfonyl chloride formationClSO₃H, 0–10°C, 2 h75–80%
Piperidine coupling4-Benzylpiperidine, Et₃N, DCM85–90%

Q. Table 2. Pharmacological Activity Comparison

Derivative Bioactivity IC₅₀ (nM) Assay Type
Parent compoundPDE4 inhibition120 ± 15Enzyme assay
4-Fluoro analogAnxiolytic activity45 ± 5In vivo
Sulfonylphenyl variantMicroglial cell binding10 ± 2Fluorescence

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